4-(Ethylsulfonamido)benzamide is a sulfonamide derivative of benzamide, characterized by the presence of an ethylsulfonamido group attached to the benzene ring. This compound belongs to the class of sulfonamides, which are known for their antimicrobial properties and are widely used in pharmaceuticals. The compound's structure can be represented by the molecular formula CHNOS, indicating the presence of a sulfonamide functional group (-SONH) linked to a benzamide structure.
4-(Ethylsulfonamido)benzamide is synthesized through various organic reactions involving sulfonamide and benzamide derivatives. It is classified as an organic compound within the broader category of sulfonamides and amides, which are integral in medicinal chemistry due to their biological activity. Sulfonamides are particularly noted for their role as antibiotics and anti-inflammatory agents.
The synthesis of 4-(Ethylsulfonamido)benzamide typically involves the reaction of an appropriate benzamide with an ethylsulfonyl chloride or ethylsulfonic acid under basic conditions. The general synthetic route can be outlined as follows:
The molecular structure of 4-(Ethylsulfonamido)benzamide features a benzene ring substituted with an ethylsulfonamido group. The structure can be visualized as follows:
4-(Ethylsulfonamido)benzamide can participate in various chemical reactions:
The mechanism of action for compounds like 4-(Ethylsulfonamido)benzamide typically involves inhibition of bacterial folate synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folate from para-aminobenzoic acid.
Spectroscopic data such as NMR shifts and IR absorption bands provide insights into the functional groups present in 4-(Ethylsulfonamido)benzamide, confirming its structure.
4-(Ethylsulfonamido)benzamide has several scientific uses:
4-(Ethylsulfonamido)benzamide (Chemical Abstracts Service Registry Number: N/A; PubChem CID: 990581 [1]) is systematically named as 4-[(ethylsulfonyl)amino]benzamide under IUPAC conventions. Its molecular formula is C₉H₁₂N₂O₃S, with a molecular weight of 228.27 g/mol. Structurally, it belongs to the sulfonamide-benzamide hybrid class, characterized by:
Table 1: Structural Classification of Key Sulfonamide-Benzamide Hybrids
Compound | R₁ (Sulfonamide Substituent) | R₂ (Benzamide Substituent) | Key Structural Feature |
---|---|---|---|
4-(Ethylsulfonamido)benzamide | –NHCH₂CH₃ | –C(O)NH₂ | Ethylamino linker to sulfonyl group |
Benzamide-4-sulfonamides [5] | –SO₂NH₂ | –C(O)NHR (variable) | Primary sulfonamide; modified benzamide |
4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide [1] | –SO₂NH₂ | –C(O)NHC₂H₄C₆H₄SO₂NH₂ (chain) | Ethylenediamine linker between pharmacophores |
Sulfonamides emerged as pivotal CA inhibitors (CAIs) following the discovery that sulfanilamide (the active metabolite of Prontosil) inhibited erythrocyte CA in 1940 [6]. This spurred development of early CAIs like acetazolamide (1953), which featured a thiadiazole-sulfonamide structure. By the 1980s, research shifted toward isoform-selective inhibitors to minimize off-target effects (e.g., CA I inhibition causing peripheral neuropathies).
Table 2: Evolution of Sulfonamide-Based CA Inhibitors
Era | Representative Agents | Clinical Limitations | Innovation Triggered |
---|---|---|---|
1940s | Sulfanilamide | Low potency; antibacterial use | Proof-of-concept for CA inhibition |
1950–1970s | Acetazolamide, Methazolamide | Non-selective; adverse effects | Recognition of CA isoform diversity |
1980s–2000s | Dorzolamide, Brinzolamide | Topical restrictions (eye drops) | Tissue-targeted delivery |
2000s–Present | Benzamide-sulfonamide hybrids (e.g., 4-(Ethylsulfonamido)benzamide) | Optimizing pharmacokinetics | Hybrid pharmacophores for enhanced selectivity |
Benzamide-sulfonamide hybrids arose as "tail approach" designs [3] [5]:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7